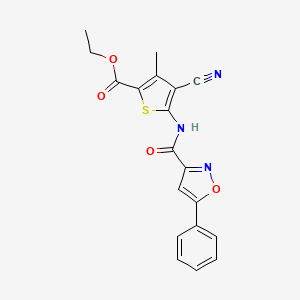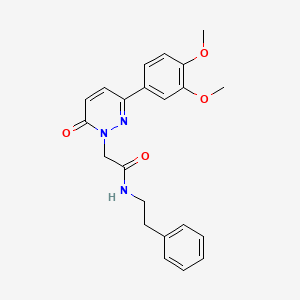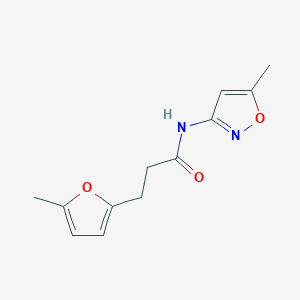![molecular formula C19H23N5O2 B2398472 (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone CAS No. 1209691-25-7](/img/structure/B2398472.png)
(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The isopropyl group attached to the oxadiazole ring suggests that it might have lipophilic properties .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. The oxadiazole ring and the piperidine ring are key structural elements . The presence of these rings may influence the compound’s reactivity and interactions with other molecules.Scientific Research Applications
Novel Synthesis Methods
Researchers Shaabani et al. (2009) developed a novel class of extended pi-conjugated systems, including bis-3-aminoimidazo[1, 2-a] pyridines, pyrimidines, and pyrazines, through a pseudo five-component condensation process. This method offers new possibilities for synthesizing complex organic compounds, potentially including derivatives of (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone (Shaabani et al., 2009).
Molecular Interaction Studies
Shim et al. (2002) explored the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. Their research provides insights into the molecular dynamics of similar compounds, potentially applicable to the compound , especially in understanding receptor-ligand interactions (Shim et al., 2002).
Metabolic Pathways
Johnson et al. (2008) studied the metabolism of a related compound, BMS-645737, a vascular endothelial growth factor receptor-2 antagonist. They used techniques such as liquid chromatography/tandem mass spectrometry and NMR, providing valuable insights into the metabolic pathways and biotransformation of complex organic molecules, relevant to understanding the metabolism of this compound (Johnson et al., 2008).
Optical Properties and Material Applications
Volpi et al. (2017) synthesized 1,3-diarylated imidazo[1,5-a]pyridine derivatives and analyzed their optical properties. This research contributes to the understanding of the optical characteristics of similar heterocyclic compounds, which could be applied in the development of new materials and light-emitting devices (Volpi et al., 2017).
Antimicrobial and Anticancer Activity
Sondhi et al. (2000) evaluated the antiinflammatory, analgesic, and anticancer activity of condensed pyrimidines. Their research highlights the potential of structurally similar compounds in therapeutic applications, providing a foundation for future studies on the biomedical applications of this compound (Sondhi et al., 2000).
properties
IUPAC Name |
(2-methylimidazo[1,2-a]pyridin-3-yl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-12(2)17-21-22-18(26-17)14-7-10-23(11-8-14)19(25)16-13(3)20-15-6-4-5-9-24(15)16/h4-6,9,12,14H,7-8,10-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTAQUYYABZLECD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(CC3)C4=NN=C(O4)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B2398391.png)

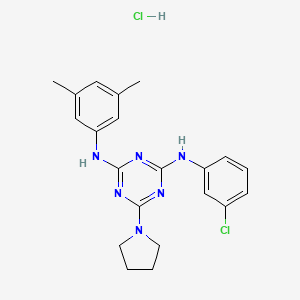
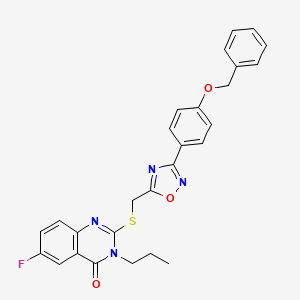
![5-allyl-N-(3-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2398396.png)
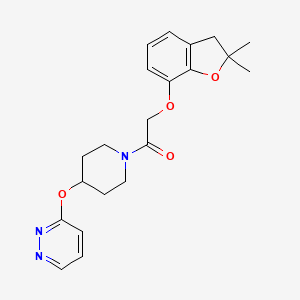
![N-[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-2-methylpropyl]prop-2-enamide](/img/structure/B2398401.png)

![3-(hydroxymethyl)-5-(2-methoxyethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2398407.png)

